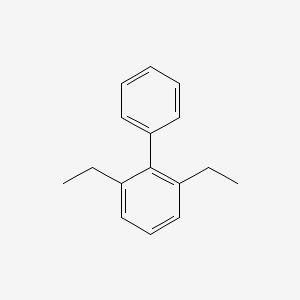

2,6-Diethyl-1,1'-biphenyl

Description

Structure

3D Structure

Properties

CAS No. |

112757-50-3 |

|---|---|

Molecular Formula |

C16H18 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

1,3-diethyl-2-phenylbenzene |

InChI |

InChI=1S/C16H18/c1-3-13-11-8-12-14(4-2)16(13)15-9-6-5-7-10-15/h5-12H,3-4H2,1-2H3 |

InChI Key |

RQRZMHYWPGDPOU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,6 Diethyl 1,1 Biphenyl

X-ray Crystallography for Solid-State Conformation and Crystal Packing Analysisresearchgate.netnih.govfrontiersin.org

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and torsional angles. For ortho-substituted biphenyls like 2,6-Diethyl-1,1'-biphenyl, the most crucial parameter revealed by X-ray diffraction is the dihedral angle (or torsion angle) between the two phenyl rings. This angle is a direct measure of the twist induced by the steric repulsion of the ortho substituents.

In the solid state, the conformation of biphenyl (B1667301) derivatives is a balance between intramolecular forces (steric hindrance) that favor a twisted conformation and intermolecular forces (crystal packing effects) that may favor a more planar or a specific twisted arrangement to maximize packing efficiency. scribd.com For instance, studies on related 2,2'-disubstituted biphenyls have shown a wide range of dihedral angles. In the crystal structure of [1,1′-biphenyl]-2,2′-dicarbonitrile, the dihedral angle between the phenyl rings is 46.16°. nih.goviucr.org Similarly, a 2,2'-aldoxime-1,1'-biphenyl derivative exhibits a torsion angle of 62.7° in the solid state. frontiersin.org These values highlight the significant deviation from planarity caused by ortho-substituents. For this compound, a substantial dihedral angle is expected, reflecting the steric bulk of the ethyl groups.

Crystal packing analysis reveals how individual molecules arrange themselves in the lattice. These arrangements are often governed by weak intermolecular interactions such as van der Waals forces and, in some cases, π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov In many biphenyl structures, molecules form columns or herringbone patterns stabilized by these interactions. researchgate.netresearchgate.net The specific packing motif can influence the observed dihedral angle, sometimes causing it to differ from the lowest-energy conformation in the gas phase or in solution.

| Parameter | Description | Typical Value for Ortho-Substituted Biphenyls |

| Dihedral Angle | The angle between the planes of the two phenyl rings. | 45° - 70° |

| C-C Biphenyl Bond | The length of the central carbon-carbon single bond connecting the two rings. | ~1.49 Å |

| Packing Interactions | Dominant intermolecular forces stabilizing the crystal lattice. | π–π stacking, van der Waals forces |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Stereochemistrylongdom.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. nih.gov For this compound, NMR can provide insights into its conformational preferences and the dynamics of rotation around the central C-C bond.

The chemical shifts of the protons and carbons in the molecule are sensitive to the local electronic environment, which is in turn influenced by the molecule's conformation. Due to the twisted nature of the biphenyl core, the protons on the ethyl groups (methylene -CH2- and methyl -CH3) and the aromatic protons will have distinct chemical shifts. The methylene (B1212753) protons are diastereotopic because of the molecule's chirality arising from hindered rotation (atropisomerism), and they would be expected to appear as a complex multiplet.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), can establish the connectivity between protons, confirming the assignments of the ethyl group and aromatic ring protons. longdom.org Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximity between protons. For example, NOE correlations between the methylene protons of the ethyl groups and the aromatic protons on the adjacent ring could provide experimental evidence for the preferred average dihedral angle in solution.

Dynamic NMR for Rotational Barrier Determinationnih.govresearchgate.netresearchgate.net

Due to the steric hindrance from the two ortho-ethyl groups, the rotation around the biphenyl C1-C1' bond in this compound is restricted. This phenomenon is known as atropisomerism, where the rotational barrier is high enough to potentially allow for the isolation of individual rotational isomers (rotamers). Dynamic NMR (DNMR) is the primary technique used to measure the energy barrier for this rotational process. nih.govunibas.it

By recording NMR spectra at different temperatures, one can observe the effects of the dynamic exchange process. At low temperatures, where the rotation is slow on the NMR timescale, separate signals may be observed for protons that are chemically non-equivalent in the static, twisted conformation. As the temperature is increased, the rate of rotation increases. When the rate becomes comparable to the frequency difference between the signals, the peaks broaden. At the coalescence temperature (Tc), the individual peaks merge into a single broad signal. At even higher temperatures, in the fast exchange regime, a single, sharp, time-averaged signal is observed.

The free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature and the frequency separation of the signals at low temperature. The rotational barriers for biphenyls are highly dependent on the size of the ortho substituents.

| Biphenyl Derivative | Ortho Substituents | Rotational Barrier (ΔG‡) (kcal/mol) |

| Biphenyl | -H | ~1.4 |

| 2,2'-Dimethylbiphenyl | -CH3 | ~17.5 |

| 2,2'-Diisopropylbiphenyl | -CH(CH3)2 | ~28.7 |

| Biphenyl-type Sulfoxides | various | <7 to 21.0 nih.gov |

Data compiled from various sources for illustrative purposes. researchgate.netresearchgate.net

Given the size of the ethyl group, the rotational barrier for this compound is expected to be significant, likely falling in a range that makes it amenable to study by DNMR.

Vibrational Spectroscopy: Raman Scattering Applications in Conformational Studiesnih.govsemi.ac.cnresearchgate.net

Vibrational spectroscopy, including Raman scattering, probes the vibrational modes of a molecule. These modes are sensitive to molecular structure, conformation, and intermolecular interactions. semi.ac.cn In the study of this compound, Raman spectroscopy can provide complementary information to NMR and X-ray crystallography. nih.gov

Specific regions of the Raman spectrum are particularly informative for conformational analysis:

Low-Frequency Modes: Torsional vibrations, including the twisting motion around the central biphenyl bond, typically appear at very low frequencies (below 200 cm⁻¹). The frequency of this mode is directly related to the steepness of the potential energy well of the ground-state conformation and can be correlated with the rotational barrier.

Skeletal Vibrations: Vibrations involving the biphenyl skeleton, particularly those with contributions from the inter-ring bond, are sensitive to the dihedral angle. Changes in conjugation with the dihedral angle will modulate the force constants of these bonds.

Ethyl Group Conformations: The vibrational modes of the ethyl groups can indicate their preferred orientation (e.g., gauche vs. trans) relative to the phenyl rings. researchgate.netrsc.org

By comparing the Raman spectra of the compound in different states (e.g., solid vs. liquid) or at different temperatures, changes in conformation or the presence of multiple conformers can be detected. researchgate.net For example, the appearance of new bands or changes in relative intensities in the liquid phase compared to the crystalline solid can indicate the presence of a mixture of conformers in solution.

Electronic Spectroscopy: UV-Vis and Fluorescence for Probing Conformational Relaxationphotochemcad.comnih.govacadiau.ca

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, provides information about the electronic transitions within a molecule and can be used to probe conformational changes, particularly the degree of conjugation between the two phenyl rings.

The UV-Vis absorption spectrum of biphenyls is characterized by a strong absorption band (the K-band) around 250 nm, which is due to a π→π* transition. The energy and intensity of this transition are highly dependent on the dihedral angle. In a planar conformation, the π-systems of the two rings are fully conjugated, leading to a red-shift (lower energy) and an increase in the molar absorptivity (intensity) of this band. As the rings twist out of planarity due to steric hindrance from the ortho-substituents in this compound, this conjugation is broken. This results in a blue-shift (higher energy) and a decrease in intensity, making the spectrum resemble that of a substituted benzene (B151609). units.it

Fluorescence spectroscopy probes the relaxation pathways from the first excited singlet state (S1). Upon photoexcitation, the molecule is promoted from its ground state (S0) geometry to the excited state (S1). For many biphenyls, the potential energy surface of the S1 state favors a more planar geometry than the S0 state to increase conjugation. acadiau.ca Therefore, after excitation, the molecule can undergo conformational relaxation (flattening) on the picosecond timescale. This relaxation lowers the energy of the excited state before fluorescence occurs, resulting in a large Stokes shift (the energy difference between the absorption and emission maxima). nih.gov Time-resolved fluorescence spectroscopy can directly monitor this conformational relaxation process. acs.org

| Spectroscopic Feature | Dependence on Dihedral Angle (θ) |

| UV-Vis λmax | Decreases (blue-shift) as θ increases. |

| Molar Absorptivity (ε) | Decreases as θ increases. |

| Fluorescence Quantum Yield | Can be influenced by conformational rigidity. |

| Stokes Shift | Increases with greater conformational relaxation in the excited state. |

Chiroptical Spectroscopy: Electronic and Vibrational Circular Dichroism for Absolute Configuration Determinationee-net.ne.jpencyclopedia.pubnih.gov

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light and are exclusively sensitive to chiral molecules. encyclopedia.pubjascoinc.com The molecule this compound itself is achiral as it possesses a plane of symmetry and is not resolvable into enantiomers under normal conditions.

However, the principles of chiroptical spectroscopy are highly relevant to the broader class of ortho-substituted biphenyls that are chiral due to restricted rotation (atropisomerism). If a biphenyl has different substituents in the ortho positions of each ring (e.g., 2-ethyl-2'-methyl-1,1'-biphenyl) or has a substitution pattern that removes all planes of symmetry, it can exist as a pair of stable, non-superimposable enantiomers (atropisomers).

In such cases, ECD and VCD are powerful tools for determining the absolute configuration (P or M helicity) of the atropisomers. biotools.usnih.govresearchgate.net

Electronic Circular Dichroism (ECD): Measures circular dichroism in the UV-Vis region. The ECD spectrum of a chiral biphenyl often shows characteristic signed peaks (Cotton effects) corresponding to the electronic transitions. ee-net.ne.jp The sign and shape of these Cotton effects, particularly the exciton-coupled signals arising from the interaction of the two phenyl chromophores, can be directly related to the absolute configuration by comparing experimental spectra to those predicted by quantum chemical calculations. wiley.comnih.gov

Vibrational Circular Dichroism (VCD): Measures circular dichroism in the infrared region, corresponding to vibrational transitions. nih.gov VCD provides a detailed fingerprint of a molecule's stereochemistry. nih.gov By comparing the experimental VCD spectrum with the spectrum calculated for one of the enantiomers (e.g., the P-enantiomer), an unambiguous assignment of the absolute configuration can be made. researchgate.net

While this compound is achiral, understanding these techniques is crucial for studying its chiral analogues and the broader field of atropisomeric biphenyls.

Computational and Theoretical Studies on 2,6 Diethyl 1,1 Biphenyl Conformation and Reactivity

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical methods are powerful tools for elucidating the geometric and electronic properties of molecules at the atomic level. For 2,6-Diethyl-1,1'-biphenyl, these calculations provide critical insights into its preferred conformations and the energetic barriers that separate them.

The central question in the conformational analysis of 2,6-disubstituted biphenyls is the magnitude of the energy barrier to rotation around the pivotal C1-C1' bond. This barrier is primarily dictated by the steric clash between the substituents at the 2, 6, 2', and 6' positions. In the case of this compound, the ethyl groups at the 2 and 6 positions create significant steric hindrance, forcing the two phenyl rings to adopt a non-planar (twisted) conformation in the ground state.

Computational methods like Density Functional Theory (DFT) and ab initio calculations are extensively used to map the potential energy surface as a function of the dihedral angle between the phenyl rings. researchgate.netbiomedres.us Good results have been obtained with standard DFT and ab initio approaches for substituted biphenyls. researchgate.net The B3LYP functional, often paired with basis sets like 6-311+G*, is a common choice for these calculations, providing a balance between accuracy and computational cost. researchgate.net High-level coupled-cluster methods have also been employed to achieve high accuracy for the parent biphenyl (B1667301). researchgate.net

The torsional energy profile typically shows energy minima at dihedral angles corresponding to the stable, twisted conformations and energy maxima at the planar and perpendicular conformations. For 2,6-disubstituted biphenyls, the transition state for enantiomerization often occurs at a dihedral angle of 90 degrees, where one ortho-substituent passes by a hydrogen atom on the other ring. A second, higher energy barrier often corresponds to the syn-periplanar conformation (0-degree dihedral angle), where the ortho-substituents are eclipsed.

While specific experimental or high-level calculated values for the rotational barrier of this compound are not readily found in the literature, trends from similar molecules can provide an estimate. For instance, studies on a range of biphenyls with single ortho-substituents have shown that ab initio calculations can satisfactorily reproduce experimentally determined rotational barriers. researchgate.net The steric bulk of the ethyl groups in this compound would be expected to result in a substantial rotational barrier.

Table 1: Calculated Rotational Barriers for Selected Substituted Biphenyls

| Compound | Method | Rotational Barrier (kcal/mol) |

| Biphenyl | Ab initio | ~6.0 - 6.5 biomedres.us |

| 2-Methylbiphenyl | Dynamic NMR / Ab initio | ~15.4 researchgate.net |

| 2,2'-Dimethylbiphenyl | Various | ~18-20 |

| Polychlorinated Biphenyls | DFT | 7 - 22 nih.gov |

This table presents representative data for analogous compounds to illustrate the range of rotational barriers. Specific, cited data for this compound is not available in the provided search results.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. scivisionpub.com The MEP is mapped onto the electron density surface, with different colors representing regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

In substituted biphenyls, the MEP is influenced by the nature and position of the substituents. For this compound, the ethyl groups are weakly electron-donating. This would lead to a slight increase in the negative potential (more red) on the substituted phenyl ring compared to unsubstituted benzene (B151609). The regions of highest negative potential are generally located above and below the plane of the aromatic rings, characteristic of the π-electron system. mdpi.com

Computational studies on chlorinated biphenyls have shown a strong correlation between the MEP and the substitution pattern. acs.orgnih.gov Toxic congeners, for example, often exhibit highly positive potentials on the aromatic rings and highly negative potentials on the chlorine atoms. acs.orgnih.gov While the ethyl groups in this compound are not as electronegative as chlorine, the MEP analysis would still be crucial for predicting how this molecule might interact with biological receptors or other reactants. The MEP analysis is considered predictive of chemical reactivity, as negative potential regions are anticipated sites for protonation and nucleophilic attack, while positive potential regions may indicate electrophilic sites. scivisionpub.com

Molecular Dynamics Simulations for Conformational Mobility Investigations

While quantum chemical calculations provide static pictures of energy minima and transition states, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation at a given temperature.

For this compound, MD simulations would be particularly useful for investigating its conformational mobility. By simulating the molecule in a solvent, one can observe the frequency and pathways of rotation around the C1-C1' bond, providing a more realistic picture of its dynamic behavior in solution. tandfonline.com These simulations can be used to calculate the free energy profile as a function of the dihedral angle, which can then be compared to the potential energy profiles obtained from quantum chemical calculations.

Studies on other substituted biphenyls, such as polychlorinated biphenyls and fluorinated biphenyls, have successfully used MD simulations to refine conformational searches and understand the influence of the solvent on the molecule's conformation. acs.orgnih.govtandfonline.com For instance, simulations have shown that the solvent can influence the preferred dihedral angle and the volume of the solute molecule. tandfonline.com In the case of this compound, MD could explore the various conformations of the ethyl groups themselves and how their rotational positions correlate with the twisting of the biphenyl core.

Development and Application of Force Fields for Substituted Biphenyl Systems

Molecular Dynamics simulations rely on a set of parameters known as a force field to describe the potential energy of the system. A force field includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). The accuracy of an MD simulation is highly dependent on the quality of the force field used. nih.gov

For substituted biphenyls, the most critical parameters are those that define the torsional potential around the C1-C1' bond. Standard force fields, such as OPLS, GROMOS, and AMBER, may not accurately reproduce the rotational barriers for all substituted biphenyls, as they are often parameterized for more general classes of molecules. nih.govmdpi.comrsc.org Therefore, for accurate simulations of systems like this compound, it is often necessary to develop or refine the force field parameters.

This parameterization is typically done by fitting the force field's torsional energy profile to high-level quantum chemical calculations (e.g., MP2 or DFT scans of the dihedral angle). mdpi.com The goal is to ensure that the molecular mechanics model accurately represents the geometries and energetics of the system. nih.gov The development of polarizable force fields, which can account for changes in charge distribution with conformation, represents a further step in improving the accuracy of simulations for these flexible molecules. mdpi.comnih.gov

Table 2: Common Force Fields Used in Molecular Simulations

| Force Field | Primary Application | Notes |

| AMBER (Assisted Model Building with Energy Refinement) | Proteins and Nucleic Acids | Can be extended with the General AMBER Force Field (GAFF) for other organic molecules. rsc.org |

| OPLS (Optimized Potentials for Liquid Simulations) | Organic liquids, proteins | Known for its good treatment of liquid properties. nih.gov |

| GROMOS (Groningen Molecular Simulation) | Biomolecular systems | Widely used in protein and membrane simulations. rsc.org |

| CHARMM (Chemistry at HARvard Macromolecular Mechanics) | Biomolecules | Includes polarizable versions like the Drude force field. mdpi.com |

Theoretical Prediction of Reactivity and Mechanistic Pathways

Theoretical calculations can also be used to predict the reactivity of this compound and to elucidate potential reaction mechanisms. The steric hindrance caused by the 2,6-diethyl substitution is expected to be the dominant factor controlling its reactivity.

For reactions involving the aromatic rings, such as electrophilic aromatic substitution, the ethyl groups would act as weak activating groups and ortho-, para-directors. However, the extreme steric crowding around the 2, 6, and potentially the 2' and 6' positions would likely prevent reactions from occurring at or near these sites. Therefore, substitution would be most favored at the less hindered para-position (4-position) of the unsubstituted ring and the para-position (4'-position) of the substituted ring.

DFT studies on the dechlorination of polychlorinated biphenyls have shown that chlorine atoms in the ortho positions are the most prone to nucleophilic substitution. nih.gov This is attributed to geometric constraints of the biphenyl system. While the ethyl group is not a leaving group like chlorine, this finding highlights how the unique geometry of the biphenyl scaffold can influence reactivity.

Furthermore, computational studies can model the entire reaction pathway for a proposed transformation, identifying the structures of transition states and intermediates. This allows for the calculation of activation energies, which can predict the feasibility of a reaction. For this compound, such studies could explore, for example, the mechanism of its oxidation or its potential to act as a ligand in organometallic chemistry. The rotational barrier itself can be a key factor in reactions where the stereochemistry of the product depends on the atropisomeric state of the starting material.

Reactivity and Reaction Mechanisms of 2,6 Diethyl 1,1 Biphenyl Derivatives

Electrophilic Aromatic Substitution Patterns in Sterically Hindered Biphenyls

Electrophilic aromatic substitution (SEAr) is a cornerstone of arene functionalization. wikipedia.orgmasterorganicchemistry.com In substituted biphenyl (B1667301) systems, the regiochemical outcome is governed by both the electronic effects of the substituents and steric hindrance. The phenyl group is an activating, ortho, para-directing substituent. pearson.com However, in 2,6-diethyl-1,1'-biphenyl, the presence of bulky ethyl groups at the 2- and 6-positions (and symmetrically at the 2'- and 6'-positions) creates significant steric shielding around the ortho positions (3, 5, 3', and 5').

This steric hindrance makes the ortho positions largely inaccessible to incoming electrophiles. wikipedia.orgyoutube.com Consequently, electrophilic attack is overwhelmingly directed to the least hindered positions, which are the para positions (4 and 4'). The reaction mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. uci.edumasterorganicchemistry.com While the positive charge in the intermediate is delocalized to the ortho and para positions relative to the point of attack, the initial approach of the electrophile is the sterically-determining step.

For instance, in the nitration of tert-butylbenzene, a sterically demanding substrate, the major product is 4-nitro-tert-butylbenzene, with very little formation of the ortho isomer. wikipedia.org A similar outcome is expected for this compound, where the steric bulk of the two ethyl groups would be even more directing than a single tert-butyl group.

| Reaction | Electrophile | Expected Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ | 4-Nitro-2,6-diethyl-1,1'-biphenyl and 4,4'-Dinitro-2,6,2',6'-tetraethyl-1,1'-biphenyl | Severe steric hindrance at ortho positions directs the electrophile to the para position. |

| Halogenation (e.g., Bromination) | Br⁺ (from Br₂/FeBr₃) | 4-Bromo-2,6-diethyl-1,1'-biphenyl | The bulky electrophile-catalyst complex is sterically prevented from attacking the crowded ortho sites. |

| Friedel-Crafts Acylation | R-C=O⁺ | Very low to no reactivity | The large acylium ion, often complexed with a Lewis acid, is too sterically demanding to overcome the hindrance from the ethyl groups, deactivating the ring towards this reaction. |

Metal-Mediated Transformations and C-H Activation in Ortho-Substituted Biaryls

Transition-metal-catalyzed C-H activation has become a powerful tool for molecular functionalization, offering a more atom- and step-economical approach than traditional methods. nih.gov In ortho-substituted biaryls like this compound, these reactions are heavily influenced by steric factors. Directing groups are often employed to chelate to the metal center, bringing the catalyst into proximity with a specific C-H bond, typically leading to ortho-functionalization. researchgate.netacs.org

For a derivative of this compound bearing a directing group on one of the rings, the ethyl groups at the 2- and 6-positions would block direct ortho C-H activation. Instead, functionalization would be directed to the less hindered C-H bonds at the 3-, 4-, or 5-positions, depending on the geometry of the resulting metallacycle. Palladium is a commonly used catalyst for such transformations, capable of forming cyclometalated intermediates that lead to diverse bond formations, including C-C, C-N, and C-O bonds. nih.govresearchgate.net

Rhodium catalysts have also been employed for C-H activation and annulation reactions involving sterically hindered substrates. nih.gov For example, Rh(III)-catalyzed atroposelective synthesis of biaryls has been achieved through C-H activation of benzamides and coupling with sterically hindered alkynes. nih.gov In these systems, steric interactions between the directing group and the coupling partner can dictate both regio- and enantioselectivity. nih.gov While the ethyl groups in this compound present a steric challenge, they also provide a scaffold that can induce chirality, making its derivatives interesting substrates for developing new asymmetric C-H functionalization methods. nih.gov

Mechanistic Insights into Cross-Coupling Reactions Involving Biphenyls

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, are fundamental for the synthesis of biaryls. wikipedia.orgrsc.org However, the synthesis of sterically hindered biaryls, particularly those with multiple ortho substituents like derivatives of this compound, presents a significant mechanistic challenge. researchgate.netnih.gov

The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. For sterically congested substrates, the reductive elimination step is often rate-limiting. nih.gov The bulky ortho substituents can prevent the two aryl groups on the metal center from adopting the coplanar arrangement necessary for efficient C-C bond formation.

To overcome this steric barrier, specialized ligands have been developed. Bulky, electron-rich monophosphine ligands, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are highly effective. nih.govnih.gov These ligands promote the reductive elimination step and stabilize the active catalytic species. The success of these ligands is attributed to a combination of their steric bulk, which favors the formation of monoligated palladium complexes, and their electron-donating ability, which increases the electron density on the palladium center, facilitating the final bond-forming step. nih.gov

| Mechanistic Step | Challenge with Steric Hindrance | Mechanistic Solution | Example Catalyst/Ligand System |

|---|---|---|---|

| Oxidative Addition | Slower reaction rates, especially with aryl chlorides. | Use of electron-rich ligands to increase electron density on Pd(0), facilitating insertion into the Ar-X bond. | Palladium with bulky phosphine (B1218219) ligands. organic-chemistry.org |

| Transmetalation | Steric clash between the organometallic reagent and the palladium complex. | Choice of a more reactive organometallic partner (e.g., organozinc in Negishi coupling). wikipedia.orgorganic-chemistry.org | Pd(PPh₃)₄ with organozinc reagents. wikipedia.org |

| Reductive Elimination | High energy barrier due to steric repulsion between ortho substituents, hindering the formation of the biaryl product. nih.gov | Employment of bulky, electron-donating monophosphine ligands that promote the bond-forming step. nih.gov | Pd(OAc)₂ with ligands like SPhos or XPhos. researchgate.net |

The development of methods for carbonylative cross-couplings, such as the Suzuki-Miyaura and Negishi reactions, has also been extended to sterically hindered substrates, providing access to complex biaryl ketones. organic-chemistry.org

Stereoselective Reactions of Axially Chiral Biphenyls

Biphenyls with sufficiently bulky substituents at the four ortho positions (2, 6, 2', and 6') exhibit restricted rotation around the central C-C bond, leading to a form of stereoisomerism known as atropisomerism. wikipedia.org These axially chiral molecules are non-superimposable on their mirror images and can exist as stable, separable enantiomers. This structural feature is the basis for many highly effective chiral ligands used in asymmetric catalysis, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). pnas.orgnih.govresearchgate.net

The synthesis of enantioenriched axially chiral biaryls is a major focus of modern organic chemistry. rsc.org Atroposelective cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have emerged as a powerful strategy. nih.govacs.org These reactions utilize a chiral catalyst system, typically a palladium precursor and a chiral ligand, to control the formation of one atropisomer over the other. nih.govresearchgate.net The origin of stereoselectivity is believed to arise during the reductive elimination step, where the chiral ligand environment dictates the favored rotational conformation of the biaryl axis as the new C-C bond is formed. nih.govnih.gov

Derivatives of this compound can serve as precursors to axially chiral ligands or be targets of atroposelective synthesis. The stereoselective synthesis of such compounds can be achieved through various methods:

Asymmetric Cross-Coupling: Utilizing chiral palladium complexes to couple two aryl fragments, constructing the chiral axis with high enantioselectivity. acs.orgacs.org

Dynamic Kinetic Resolution: Starting with a configurationally unstable biaryl, a chiral catalyst can selectively react with one rapidly interconverting enantiomer to produce a stable, enantioenriched product. nih.gov

Diastereoselective Synthesis: Coupling a racemic, axially chiral biphenyl with an enantiopure chiral auxiliary allows for the separation of the resulting diastereomers, followed by removal of the auxiliary. nih.gov

The development of new axially chiral biphenyl ligands and catalysts is an ongoing effort, as slight variations in the steric and electronic properties of the ligand can dramatically influence the outcome of an asymmetric reaction. chemrxiv.org

Applications of 2,6 Diethyl 1,1 Biphenyl Scaffolds in Advanced Chemical Research

Chiral Ligand Design for Asymmetric Catalysis

The development of efficient chiral ligands is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is particularly vital in the pharmaceutical industry. Axially chiral biphenyls are a highly successful class of ligand scaffolds. By attaching coordinating groups, such as phosphines, to the biphenyl (B1667301) backbone, chemists can create a well-defined chiral environment around a metal center, facilitating highly stereoselective transformations.

Biphenyl-based diphosphine ligands are particularly effective in metal-catalyzed enantioselective hydrogenation, a key method for producing chiral molecules. pnas.orgiupac.org Ruthenium (Ru) and Rhodium (Rh) complexes bearing these chiral ligands are powerful catalysts for the asymmetric reduction of prochiral olefins, ketones, and imines. pnas.orgnih.govnih.gov The conformational flexibility of some biphenyl-phosphine ligands can lead to "asymmetric activation," where a chiral activator produces an unequal mixture of diastereomeric catalyst complexes, enhancing enantioselectivity. nih.gov The efficacy of these catalysts is often demonstrated in the hydrogenation of various substrates, achieving high enantiomeric excess (ee). nih.gov For instance, Ru(II) complexes with biphenyl diphosphine ligands have been screened for the asymmetric hydrogenation of prochiral ketones and olefins, showing that the ligand's features significantly influence the outcome. pnas.orgresearchgate.net

Below is a table summarizing the performance of different biphenyl-type ligands in the Ru-catalyzed asymmetric hydrogenation of β-keto esters.

| Ligand | Substrate | Temperature (°C) | Enantiomeric Excess (ee %) |

| MeO-BIPHEP | β-keto ester | 80 | 82 |

| SYNPHOS | β-keto ester | 80 | 74 |

| BINAP | β-keto ester | 80 | 90 |

| DIFLUORPHOS | β-keto ester | 80 or 110 | 97 |

| Data sourced from a screening study of ligands in Ru(II)-catalyzed asymmetric hydrogenation. nih.gov |

The success of a chiral ligand in asymmetric catalysis is intricately linked to its stereoelectronic properties. These properties refer to the combined influence of the ligand's three-dimensional arrangement (sterics) and its electronic characteristics (electron-donating or -withdrawing nature). In biphenyl-based ligands, the substituents on the biphenyl core and the phosphine (B1218219) groups dictate these properties. pnas.orgresearchgate.net

The steric bulk of the groups at the 6,6'-positions (such as the ethyl groups in 2,6-diethyl-1,1'-biphenyl) is crucial for controlling the dihedral angle of the biphenyl system, which in turn defines the geometry of the chiral pocket around the metal center. nih.govresearchgate.net Adjusting these substituents allows for the fine-tuning of the ligand's steric and electronic properties to suit a specific substrate, thereby maximizing enantioselectivity. nih.govresearchgate.net For example, the development of a diverse library of atropisomeric biphenyl diphosphines has shown that both the electronic and steric properties of the ligands markedly influence the rates and enantioselectivities of hydrogenation reactions for unconventional substrates. iupac.org The interplay between the ligand's features and the substrate is a determining factor for achieving high levels of chiral induction. pnas.orgnih.gov

The synthesis of novel, highly efficient axially chiral ligands is an ongoing area of research. nih.govresearchgate.net Synthetic strategies often start from substituted biphenyl precursors. For instance, axially chiral biphenyl diphosphine ligands have been prepared in enantiomerically pure form starting from precursors like 2,6-dimethylnitrobenzene through a multi-step synthesis involving Ullmann coupling to form the biphenyl core, followed by functionalization to introduce the phosphine groups. nih.gov

Another approach involves the synthesis of (S)-6,6′-diethyl-[1,1′-biphenyl]-2,2′-diol from a chiral precursor through steps including a Wittig coupling, reduction, and demethylation. nih.gov This biphenyldiol can then serve as a versatile core for creating various types of ligands, such as phosphoramidites, which are known to be privileged ligands in asymmetric synthesis. nih.gov The ability to vary substituent groups at different positions on the biphenyl scaffold provides a powerful strategy for developing diverse and adjustable chiral ligands and catalysts for a wide range of asymmetric transformations. nih.govresearchgate.net

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent intermolecular forces. The defined shapes, rigidity, and functionalizable nature of biphenyl scaffolds make them excellent building blocks for constructing larger, well-organized supramolecular architectures.

In host-guest chemistry, a larger "host" molecule forms a complex with a smaller "guest" molecule through non-covalent interactions. Biphenyl units can be incorporated into larger macrocyclic hosts, creating cavities capable of binding specific guests. nih.gov The electron-rich cavity and rigid structure of these hosts are advantageous for molecular recognition. nih.gov For example, chiral cyclophanes containing twisted aromatic units can recognize and bind non-planar, axially chiral guests like biphenyl, often with a preference for forming heterochiral host-guest complexes. nih.gov The binding affinity in such systems is dependent not just on the size of the guest but also on its ability to adapt its conformation to fit within the host's cavity. nih.gov

Biphenyl derivatives are versatile components in the design of supramolecular polymers and frameworks. By linking biphenyl units, chemists can create extended structures with predictable geometries and properties. For instance, macrocycles known as biphenarenes, which are constructed from biphenyl units, can self-assemble into more complex structures and have shown potential in applications like the separation of chemical compounds. nih.gov The incorporation of biphenyl groups can also be used to construct rectangular metallacycles that exhibit interesting photophysical properties. mdpi.com Furthermore, compounds containing multiple biphenyl units linked by flexible tethers can act as supramolecular gelators, forming robust gels in various organic solvents that can be used to control the crystallization and polymorph of other dissolved compounds.

Control of Molecular Conformation and Crystal Packing in Supramolecular Assemblies

The this compound scaffold plays a crucial role in supramolecular chemistry, primarily through the control of molecular conformation and the resulting crystal packing. The steric hindrance introduced by the ethyl groups at the 2 and 6 positions of the biphenyl system dictates the torsional angle between the two phenyl rings. This controlled geometry is a key design element in the construction of complex supramolecular assemblies.

The fundamental principle governing the conformation of 2,6-disubstituted biphenyls is the balance between the steric repulsion of the ortho substituents and the electronic stabilization gained from a planar conformation that allows for maximum π-conjugation between the rings. In the case of this compound, the bulky ethyl groups force the phenyl rings to adopt a twisted, or non-planar, conformation. This deviation from planarity is a direct consequence of the steric strain that would arise in a planar arrangement.

The controlled conformation of the this compound scaffold also has a profound influence on the crystal packing of molecules containing this unit. The non-planar shape of the molecule can prevent dense packing arrangements that are common for planar aromatic molecules. This can lead to the formation of porous crystalline materials or materials with unique solid-state properties. The specific intermolecular interactions, such as van der Waals forces and potential C-H···π interactions, between the ethyl groups and the aromatic rings of neighboring molecules will further guide the assembly into well-defined crystal lattices.

While specific crystallographic data for supramolecular assemblies based solely on this compound are not extensively documented in publicly available literature, the principles of conformational control are well-established for similarly substituted biphenyls. For example, studies on related 2,6-disubstituted biphenyls have demonstrated that the degree of twist can be finely tuned by varying the size of the ortho substituents. This allows for a predictable method to engineer the solid-state architecture of materials.

| Substituent at 2,6-positions | Typical Dihedral Angle (°) | Effect on Crystal Packing |

| Hydrogen | ~45 | Allows for relatively close packing. |

| Methyl | ~60-70 | Increased steric hindrance leads to less dense packing. |

| Ethyl | Estimated ~70-85 | Significant steric bulk, promoting the formation of porous or loosely packed structures. |

| Isopropyl | >85 | Extreme steric hindrance, often resulting in highly distorted packing arrangements. |

Note: The dihedral angles are approximate and can vary depending on the specific crystalline environment and other substituents on the biphenyl rings.

Materials Science Applications Beyond Catalysis

The unique structural and electronic properties of the this compound scaffold extend its utility in materials science beyond the realm of catalysis. The sterically hindered and conformationally restricted nature of this biphenyl derivative makes it an attractive component in the design of advanced materials with tailored properties.

Building Blocks for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. The properties of these materials are highly dependent on the geometry and functionality of their organic linkers. The this compound scaffold, when appropriately functionalized with coordinating groups such as carboxylic acids or amines, can serve as a rigid and sterically hindered linker.

The introduction of this compound-based linkers into COF and MOF structures can lead to several advantageous features:

Increased Porosity: The non-planar conformation of the biphenyl unit can prevent the close packing of the framework layers, leading to the formation of larger pores and higher surface areas.

Tunable Pore Environment: The ethyl groups can modify the chemical environment within the pores, potentially leading to selective adsorption of guest molecules.

While specific examples of COFs and MOFs constructed from this compound linkers are not widely reported, the use of sterically hindered linkers is a known strategy to control the topology and properties of these materials. For instance, the use of bulky side groups on linkers has been shown to influence the interpenetration of frameworks and the accessibility of the pores.

| Framework Type | Potential Role of this compound Linker | Anticipated Properties |

| COF | Rigid, non-planar building block | High porosity, tailored pore environment, good thermal stability |

| MOF | Sterically hindered ligand to coordinate with metal centers | Control of network topology, prevention of framework interpenetration, enhanced guest selectivity |

Integration into Organic Electronic Materials

The this compound unit can be incorporated into the backbone of conjugated polymers for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The twisted conformation of the biphenyl unit can have a significant impact on the electronic properties of the resulting polymer.

The dihedral angle between the phenyl rings influences the degree of π-conjugation along the polymer backbone. A larger twist angle, as enforced by the 2,6-diethyl groups, will interrupt the conjugation, leading to a blue-shift in the absorption and emission spectra and an increase in the bandgap of the material. This property can be utilized to tune the color of emission in OLEDs.

In the context of OFETs, the interrupted conjugation can affect the charge transport properties. While extended conjugation is often sought for high charge mobility, the introduction of twisted units can also be beneficial. The non-planar structure can disrupt intermolecular packing and reduce the tendency for aggregation-induced quenching of fluorescence. Furthermore, the solubility of the polymer in organic solvents is often improved by the presence of the alkyl side chains, which is advantageous for solution-based processing of electronic devices.

Exploration as Frameworks for Energy Storage Materials

Porous organic polymers (POPs) are being investigated as electrode materials for energy storage devices like lithium-ion batteries and supercapacitors. researchgate.net The high surface area and tunable porosity of POPs can facilitate ion transport and provide a large number of active sites for electrochemical reactions.

The this compound scaffold can be used as a building block for the synthesis of POPs for energy storage applications. The rigidity and steric bulk of this unit can lead to the formation of robust, highly porous materials. The non-polar nature of the biphenyl and ethyl groups can also influence the electrolyte uptake and ion diffusion within the polymer network.

While the direct application of this compound-based frameworks in energy storage is an emerging area of research, the general principles of using porous organic materials for this purpose are well-established. The key is to design a framework with a high accessible surface area, good chemical and thermal stability, and favorable interactions with the electrolyte and charge carriers.

Molecular Switches Based on Biaryl Conformational Changes

The restricted rotation around the single bond connecting the two phenyl rings in sterically hindered biphenyls, a phenomenon known as atropisomerism, can be exploited to create molecular switches. nih.gov In this compound, the ethyl groups create a significant energy barrier to rotation around the C-C single bond. This can lead to the existence of stable, non-interconverting enantiomeric conformers at room temperature.

A molecular switch based on this principle would involve a mechanism to trigger the rotation between two or more distinct conformational states. This could be achieved through external stimuli such as light, heat, or a chemical trigger that transiently reduces the rotational barrier. The different conformations would exhibit different physical or chemical properties, such as a change in color, fluorescence, or binding affinity, allowing the state of the switch to be "read."

The rotational barrier in biphenyl derivatives is highly dependent on the size of the ortho substituents. For unsubstituted biphenyl, the barrier is relatively low, allowing for rapid interconversion of conformers. comporgchem.com However, the introduction of bulky groups like ethyl at the 2 and 6 positions significantly increases this barrier, making the individual conformers more stable and suitable for use in molecular switches.

| Stimulus | Switching Mechanism | Potential Output Signal |

| Light | Photoisomerization of a photosensitive group attached to the biphenyl, altering the steric hindrance. | Change in UV-Vis absorption or fluorescence. |

| Heat | Overcoming the rotational energy barrier to interconvert between stable conformers. | Change in chiroptical properties (e.g., circular dichroism). |

| Chemical | Binding of a guest molecule that stabilizes one conformation over another. | Change in host-guest binding affinity. |

The development of molecular switches based on this compound atropisomers is a promising area for the design of molecular-level devices for applications in data storage, sensing, and molecular machinery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.